4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione
Description
4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione is a fused heterocyclic compound featuring a thieno[3,2-b]pyrrole core substituted with a 2-ethylhexyl side chain and a dione functional group. This structure combines electron-deficient characteristics (due to the dione) with enhanced solubility (from the alkyl chain), making it a candidate for organic electronic applications, particularly in donor-acceptor polymers for bulk heterojunction (BHJ) solar cells .
The synthesis of this compound involves refluxing 4-(2-ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione with 6-bromooxindole in glacial acetic acid and HCl, yielding a dark red solid (56% yield after purification) . The 2-ethylhexyl substituent is critical for improving solubility in organic solvents, facilitating solution-based processing—a key requirement for scalable photovoltaic device fabrication .
Properties
Molecular Formula |
C14H19NO2S |
|---|---|
Molecular Weight |
265.37 g/mol |
IUPAC Name |
4-(2-ethylhexyl)thieno[3,2-b]pyrrole-5,6-dione |
InChI |
InChI=1S/C14H19NO2S/c1-3-5-6-10(4-2)9-15-11-7-8-18-13(11)12(16)14(15)17/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
ONAYITQGRKTBKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C2=C(C(=O)C1=O)SC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione typically involves direct (hetero)arylation polymerization. This method uses palladium acetate (Pd(OAc)2) and tricyclohexylphosphine tetrafluoroborate (PCy3·HBF4) as catalysts . The reaction conditions are carefully controlled to ensure the successful formation of the desired polymer.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can also be performed to modify the compound’s structure and properties.
Substitution: Substitution reactions, particularly involving halogens, are common for modifying the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (e.g., bromine, chlorine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state derivatives, while substitution can introduce various functional groups into the compound .
Scientific Research Applications
4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione has a wide range of scientific research applications, including:
Organic Solar Cells: The compound is used as a donor material in bulk-heterojunction (BHJ) organic solar cells, contributing to high power conversion efficiencies.
Organic Light-Emitting Diodes (OLEDs): It is also used in the fabrication of OLEDs due to its excellent electronic properties.
Sensors: The compound’s sensitivity to various stimuli makes it suitable for use in sensor applications.
Organic Field-Effect Transistors (OFETs): It is employed in OFETs for its high charge mobility and stability.
Mechanism of Action
The mechanism of action of 4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione involves its ability to act as a donor-acceptor conjugated polymer. This allows it to efficiently transfer electrons and holes, making it an excellent material for electronic applications. The molecular targets and pathways involved include the π-conjugated system, which facilitates charge transport and enhances the compound’s electronic properties .
Comparison with Similar Compounds
Thieno[3,2-b]pyrrole Derivatives
- The dione group in the target compound enhances electron affinity, enabling charge-transfer interactions absent in simpler analogues .
- Dihydrothieno[3,2-b]pyrrole Intermediates: Synthesized via sulfur-mediated cyclization (e.g., elemental sulfur reacting with pyrrolidines). These intermediates lack the electron-withdrawing dione group, reducing their utility in electron-deficient systems .
Poly(3-hexylthiophene) (P3HT)
- Structure : A polythiophene derivative with hexyl side chains. Unlike the target compound, P3HT is electron-rich due to its conjugated thiophene backbone.
- Role in Solar Cells: P3HT acts as a donor material paired with PCBM (a fullerene acceptor), achieving power conversion efficiencies (PCE) of 4–5% .
- Solubility : The hexyl chain in P3HT provides moderate solubility, but the bulkier 2-ethylhexyl group in the target compound may further enhance solubility and film morphology .
PCBM (Fullerene Derivative)
- Structure: A methanofullerene with a C60 core. PCBM is a classic acceptor material in BHJ solar cells.
- Electron Affinity : PCBM’s high electron affinity ensures efficient electron transport. The dione group in the target compound mimics this electron-deficient behavior but with tunable solubility via alkyl substitution .
Electronic and Optical Properties
Implications for Organic Electronics
The 2-ethylhexyl substituent and dione group position this compound as a versatile building block for high-performance materials. Its solubility and electron-deficient nature address key challenges in BHJ solar cells, such as phase separation and charge recombination . Future research should focus on:
- Device Integration: Pairing with complementary donors to optimize PCE.
- Bandgap Engineering: Modifying the thieno[3,2-b]pyrrole core to enhance light absorption in the near-infrared region.
Biological Activity
4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione (CAS Number: 1147124-46-6) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H19NO2S
- Molecular Weight : 265.37 g/mol
- Density : 1.158 g/cm³ (predicted)
- Boiling Point : 384.0 °C (predicted)
Synthesis
The synthesis of 4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione involves several steps using oxalyl chloride and N-(2-ethylhexyl)thiophen-3-amine in dichloromethane. The yield obtained from this reaction is approximately 64% .
Antimicrobial Activity
Research has indicated that derivatives of thienopyrrole compounds exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in pharmaceuticals for treating infections .
Antioxidant Properties
The compound's structure suggests it may possess antioxidant properties, which are critical in reducing oxidative stress in biological systems. This activity is particularly relevant in the context of diseases linked to oxidative damage, including cancer and neurodegenerative disorders .
Anticancer Potential
Recent investigations have highlighted the potential of thienopyrrole derivatives as anticancer agents. A study indicated that certain derivatives exhibited cytotoxic effects against cancer cell lines, with IC50 values ranging from 24.57 to 58.20 μM. This suggests that further exploration into the mechanism of action and structure-activity relationship could lead to the development of novel anticancer therapies .
Herbicidal Activity
In agricultural applications, compounds similar to 4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione have demonstrated herbicidal activity against various plant species. Research conducted on specific plant models indicated that these compounds could affect protein expression related to energy production and metabolism, potentially leading to reduced growth and viability of target weeds .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Dong et al. (2021) | Herbicidal Activity | Identified reduction in protein expression related to energy metabolism in plants treated with terthiophene derivatives. |
| Saito et al. (2020) | Anticancer Activity | Reported cytotoxic effects on cancer cell lines with varying IC50 values; suggested further investigation into structure-activity relationships. |
| Abdelwahab et al. (2021) | Antioxidant Properties | Demonstrated antioxidant capacity through reactive oxygen species scavenging assays; implications for neuroprotection and cancer prevention. |
Q & A
What are the primary research applications of 4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione in organic electronics?
Basic Question
This compound is primarily used as a donor material in conjugated polymers for organic photovoltaics (OPVs). Its fused thieno[3,2-b]pyrrole-dione structure enhances π-conjugation and charge transport, making it suitable for bulk-heterojunction solar cells. The 2-ethylhexyl side chain improves solubility and film morphology during device fabrication. Research highlights its role in achieving panchromatic absorption and tunable energy levels when copolymerized with electron-deficient acceptors like BODIPY or fullerene derivatives .
What spectroscopic and electrochemical methods are recommended for characterizing this compound and its polymers?
Basic Question
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm synthetic pathways and purity.
- UV-Vis-NIR spectroscopy to assess optical bandgap and absorption profiles.
- Cyclic voltammetry (CV) to determine HOMO/LUMO energy levels.
- Gel permeation chromatography (GPC) for molecular weight analysis of polymers.
- FT-IR spectroscopy to verify functional groups post-synthesis.
For advanced characterization, grazing-incidence wide-angle X-ray scattering (GIWAXS) is recommended to analyze polymer crystallinity and film morphology .
How can the frontier molecular orbital energy levels of this compound be optimized for use in organic solar cells?
Advanced Question
Methodological approach:
- Copolymerization with electron-deficient comonomers (e.g., BODIPY, thieno[3,4-b]pyrrole-4,6-dione) to lower the LUMO level, enhancing charge separation .
- Side-chain engineering : Adjusting the alkyl chain length (e.g., octyl vs. ethylhexyl) to balance solubility and intermolecular packing.
- Doping with high-electron-affinity molecules (e.g., C₆₀ derivatives) to facilitate exciton dissociation.
- Computational modeling (DFT calculations) to predict energy-level alignment with acceptor materials .
What are the critical considerations in the synthesis of conjugated polymers incorporating this monomer?
Advanced Question
Key challenges and solutions:
- Monomer purity : Use column chromatography or recrystallization to remove trace impurities that hinder polymerization.
- Catalyst selection : Pd(PPh₃)₄ or Pd₂(dba)₃ for Stille or Suzuki coupling reactions; microwave-assisted synthesis reduces reaction time .
- Solvent optimization : High-boiling solvents (e.g., chlorobenzene) improve monomer solubility and polymer molecular weight.
- Post-polymerization purification : Soxhlet extraction with methanol/hexane to remove oligomers and catalyst residues .
How should researchers address discrepancies in reported device efficiencies when using this compound in bulk-heterojunction solar cells?
Advanced Question
Analytical steps to resolve contradictions:
Film morphology analysis : Use atomic force microscopy (AFM) to assess phase separation and surface roughness.
Charge-carrier mobility measurements : Space-charge-limited current (SCLC) or field-effect transistor (FET) studies to identify transport limitations.
Batch-to-batch variability : Compare polymer molecular weights (via GPC) and end-group analysis (MALDI-TOF).
Side-reaction screening : FT-IR or XPS to detect unintended oxidation or cross-linking during synthesis.
Device architecture standardization : Control active layer thickness, electrode materials (e.g., PEDOT:PSS vs. MoO₃), and annealing conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
